molecular formula C16H15N3O B3796476 N-[3-(3-cyano-4,6-dimethyl-2-pyridinyl)phenyl]acetamide

N-[3-(3-cyano-4,6-dimethyl-2-pyridinyl)phenyl]acetamide

Cat. No.: B3796476
M. Wt: 265.31 g/mol
InChI Key: BSNXODKYBSRODB-UHFFFAOYSA-N
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Description

“N-[3-(3-cyano-4,6-dimethyl-2-pyridinyl)phenyl]acetamide” is a chemical compound with a molecular formula of C22H17Cl2N3O3 . It is a derivative of cyanoacetamide, which is a class of compounds that are extensively used as reactants in the synthesis of various heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H Nuclear Magnetic Resonance (NMR) can provide detailed information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

“this compound” can participate in a variety of chemical reactions due to the presence of the cyano and carbonyl groups. These groups are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 442.3 g/mol .

Mechanism of Action

While the specific mechanism of action for “N-[3-(3-cyano-4,6-dimethyl-2-pyridinyl)phenyl]acetamide” is not mentioned in the retrieved papers, cyanoacetamide derivatives have been reported to exhibit diverse biological activities, which have drawn the attention of biochemists .

Future Directions

The future directions for research on “N-[3-(3-cyano-4,6-dimethyl-2-pyridinyl)phenyl]acetamide” could involve exploring its potential biological activities and applications in medicinal chemistry. Given the diverse biological activities reported for many derivatives of cyanoacetamide, this compound could potentially serve as a precursor for the synthesis of various biologically active heterocyclic compounds .

Properties

IUPAC Name

N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-7-11(2)18-16(15(10)9-17)13-5-4-6-14(8-13)19-12(3)20/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNXODKYBSRODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C2=CC(=CC=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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